

Spectroscopic Characterization of 5-Cyano-3-methylpyridine-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Cyano-3-methylpyridine-2-carboxylic acid

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Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **5-Cyano-3-methylpyridine-2-carboxylic acid** ($C_8H_6N_2O_2$; CAS: 1262860-49-0), a key heterocyclic compound with potential applications in medicinal chemistry and drug development.^{[1][2]} In the absence of publicly available experimental spectra, this document leverages established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide a robust, predictive framework for its characterization. By analyzing the molecule's distinct functional groups—a pyridine core, a carboxylic acid, a cyano group, and a methyl group—we delineate the anticipated spectral data and offer detailed, field-proven protocols for its empirical verification. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the synthesis, purification, and analysis of novel pyridine derivatives.

Introduction: The Analytical Imperative

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. **5-Cyano-3-methylpyridine-2-carboxylic acid** presents a unique analytical challenge due to its multifunctional nature. The precise arrangement of an electron-withdrawing cyano group and an electron-donating methyl group on the pyridine ring, coupled

with the acidic proton of the carboxylic acid, creates a distinct electronic environment that should be clearly discernible through modern spectroscopic techniques.

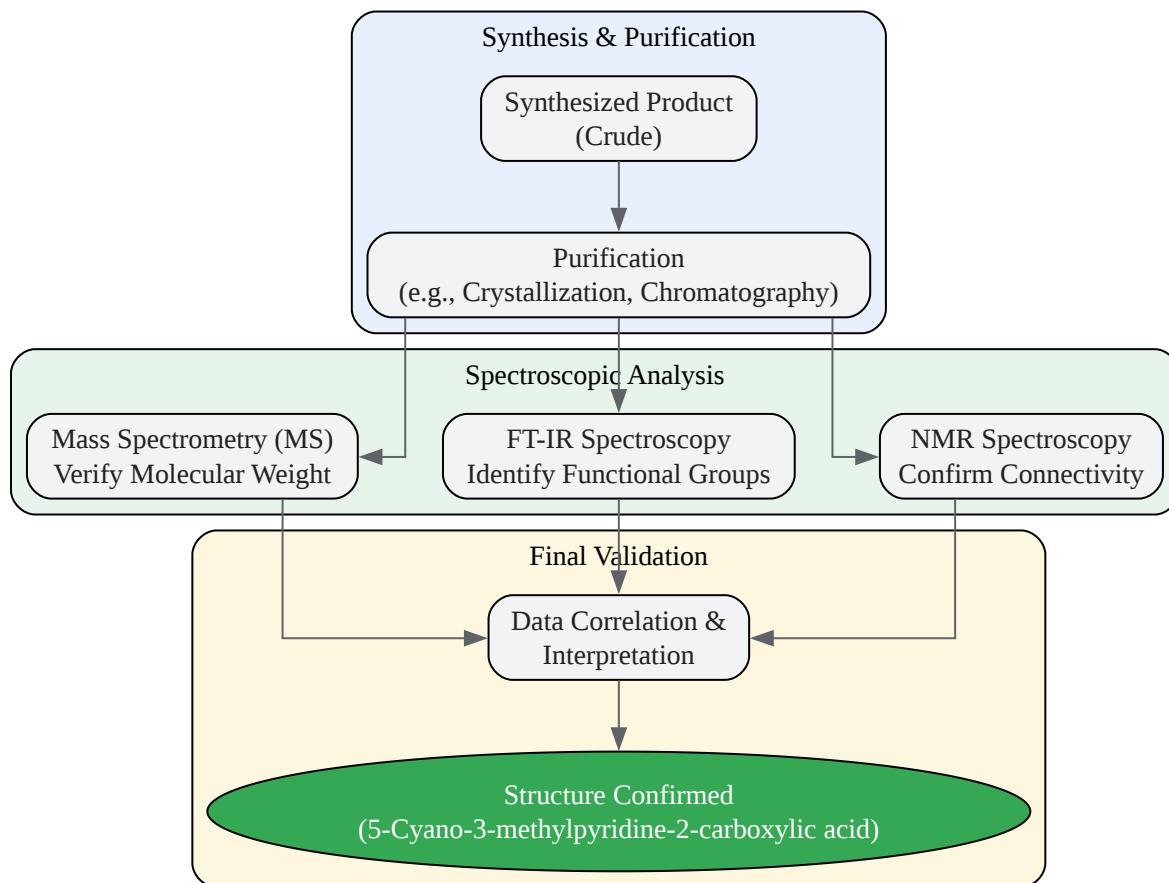
This document serves as a predictive guide to the analytical characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system; the predicted data provides a benchmark against which experimentally acquired spectra can be compared, enabling unambiguous confirmation of the compound's identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Implications

The target molecule is comprised of four key structural components, each contributing characteristic signals to the overall spectroscopic profile:

- Pyridine Ring: Forms the aromatic core, with its nitrogen atom and substituted carbons creating a unique electronic distribution that influences the chemical shifts of ring protons and carbons.
- Carboxylic Acid (-COOH): This group is a powerful diagnostic marker, producing highly characteristic signals in both IR (a very broad O-H stretch and a strong C=O stretch) and ^1H NMR (a downfield, exchangeable proton).[3]
- Cyano Group (-C≡N): Possesses a strong, sharp absorption in a relatively clean region of the IR spectrum and a distinct chemical shift in ^{13}C NMR.[3]
- Methyl Group (-CH₃): Provides a sharp singlet in the ^1H NMR spectrum and a characteristic signal in the upfield region of the ^{13}C NMR spectrum.

The overall analytical workflow for the comprehensive characterization of this molecule is outlined below.



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Caption: Overall workflow for the synthesis and spectroscopic validation.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is the first-line technique to confirm that the target molecule has been synthesized at the correct molecular weight (162.15 g/mol).[2] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Experimental Protocol (Illustrative)

- Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a ~0.1 mg/mL solution.
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Ionization Mode: Acquire data in both positive and negative ion modes to observe protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) species.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- MS Parameters (Typical):
 - Capillary Voltage: 3.5 kV
 - Sampling Cone: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Mass Range: 50-500 m/z
- Data Analysis: Compare the observed accurate mass of the molecular ions with the theoretically calculated mass. The expected mass error should be less than 5 ppm.

Predicted Data and Interpretation

Based on the molecular formula $C_8H_6N_2O_2$, the predicted monoisotopic mass is 162.0429 Da. [2] The following table summarizes the predicted m/z values for common adducts that are expected to be observed.[4]

Adduct	Predicted m/z	Ionization Mode
[M+H] ⁺	163.0502	Positive
[M+Na] ⁺	185.0321	Positive
[M+K] ⁺	201.0061	Positive
[M-H] ⁻	161.0356	Negative
[M+HCOO] ⁻	207.0411	Negative

Interpretation of Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragmentation pathways for pyridine carboxylic acids often involve the initial loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da).^[5] Therefore, fragments corresponding to m/z values around 117-118 might be observed, representing the remaining cyanomethylpyridine core.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally powerful for confirming the presence of the key carboxylic acid and cyano functional groups. The spectrum is expected to be dominated by their characteristic absorption bands.

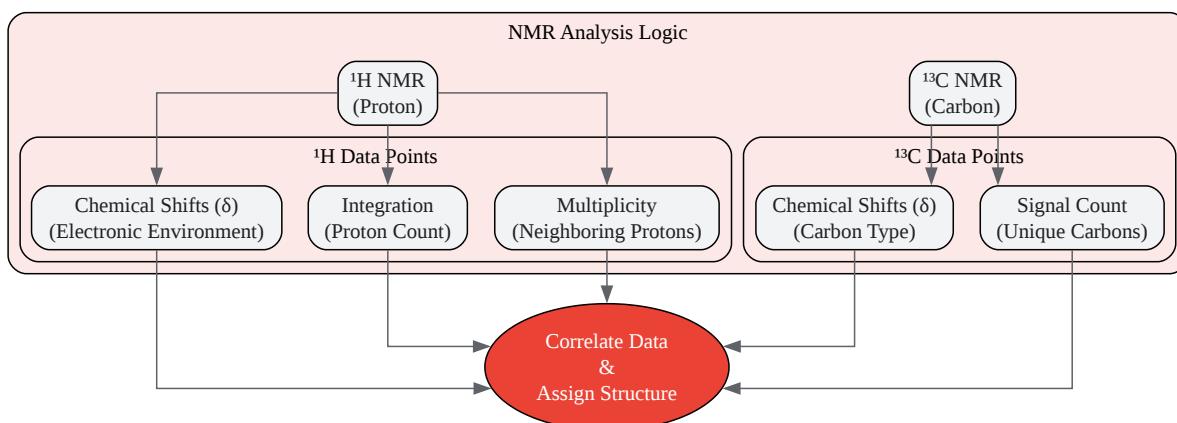
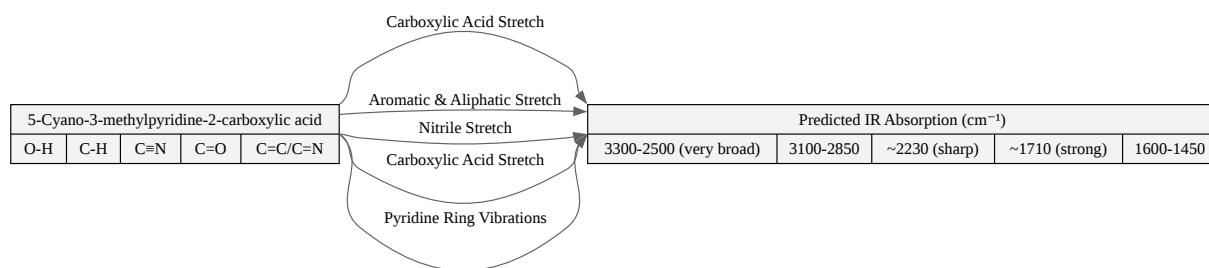
Experimental Protocol (Illustrative)

- **Sample Preparation:** Prepare a solid-state sample using the KBr pellet method. Mix ~1-2 mg of the dried compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
- **Grinding:** Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pressing:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Scan Parameters:
 - Scan Range: 4000–400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 (for good signal-to-noise ratio)
- Background Correction: Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will provide a distinct fingerprint of the molecule. The following diagram and table detail the expected absorptions.

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